molecular formula C13H15N5O B2775640 N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)cyclopentanecarboxamide CAS No. 1421509-87-6

N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)cyclopentanecarboxamide

Cat. No. B2775640
CAS RN: 1421509-87-6
M. Wt: 257.297
InChI Key: CNMRMFFUIWDCCI-UHFFFAOYSA-N
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Description

“N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)cyclopentanecarboxamide” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and has become an important synthon in the development of new drugs .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .


Molecular Structure Analysis

The molecular formula of the compound is C12H14N6O2 . It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .

Scientific Research Applications

Antibacterial Applications

Imidazole derivatives have been reported to exhibit significant antibacterial properties . The presence of the imidazole ring contributes to the compound’s ability to interfere with bacterial cell wall synthesis or protein synthesis, making it a potential candidate for developing new antibacterial agents. This could be particularly useful in addressing antibiotic resistance, which is a growing concern in public health.

Antitumor Activity

The compound’s structure suggests potential antitumor activity . Imidazole derivatives can be designed to target specific pathways involved in cancer cell proliferation and survival. Research in this area could lead to the development of novel anticancer drugs that are more effective and have fewer side effects than current treatments.

Antidiabetic Effects

Imidazole compounds have shown promise in the treatment of diabetes . They may work by modulating the activity of enzymes involved in glucose metabolism or by influencing insulin signaling pathways. Further research could lead to new therapeutic options for managing diabetes.

Anti-inflammatory Properties

The anti-inflammatory properties of imidazole derivatives make them candidates for treating inflammatory diseases . They could act on various inflammatory mediators and pathways, offering potential benefits for conditions like arthritis, asthma, and inflammatory bowel disease.

Antiviral Uses

Imidazole-based compounds have demonstrated antiviral activities . They could be used to develop treatments for viral infections by inhibiting virus replication or by strengthening the host immune response to viral pathogens.

Antioxidant Role

The imidazole ring is known to possess antioxidant properties, which could be harnessed in the compound’s applications . Antioxidants are important for protecting cells from oxidative stress, which is implicated in various diseases, including neurodegenerative disorders and cardiovascular diseases.

Antifungal and Antihelmintic Applications

Imidazole derivatives, including the compound , could be effective against fungal infections and helminth infestations due to their antifungal and antihelmintic activities . This application is crucial in both human medicine and agriculture.

Ulcerogenic Activity

Lastly, the compound’s potential ulcerogenic activity could be explored for therapeutic purposes . It might be used to develop drugs that protect the gastrointestinal lining or promote healing of ulcers.

Future Directions

While the specific future directions for “N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)cyclopentanecarboxamide” are not mentioned in the search results, imidazole and its derivatives continue to be an area of interest in the development of new drugs due to their broad range of chemical and biological properties .

properties

IUPAC Name

N-(2-imidazol-1-ylpyrimidin-5-yl)cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O/c19-12(10-3-1-2-4-10)17-11-7-15-13(16-8-11)18-6-5-14-9-18/h5-10H,1-4H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNMRMFFUIWDCCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NC2=CN=C(N=C2)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)cyclopentanecarboxamide

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